molecular formula C39H32O14 B2714012 3'',4''-Di-O-p-coumaroylafzelin CAS No. 166321-99-9

3'',4''-Di-O-p-coumaroylafzelin

Cat. No.: B2714012
CAS No.: 166321-99-9
M. Wt: 724.671
InChI Key: RMHWAEFAOBGGBH-GLRBGJJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’‘,4’'-Di-O-p-coumaroylafzelin is a polyphenolic compound belonging to the flavonoid family. It is derived from plants and is known for its potential health benefits, including antioxidant and anti-inflammatory properties. This compound is found in various fruits and vegetables and has been studied for its role in mitigating the risk of chronic diseases where oxidative stress and inflammation play a central role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’‘,4’'-Di-O-p-coumaroylafzelin typically involves the esterification of afzelin with p-coumaric acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 3’‘,4’'-Di-O-p-coumaroylafzelin may involve the extraction of afzelin from natural sources followed by chemical modification to introduce the p-coumaroyl groups. This process can be optimized for large-scale production by using efficient extraction techniques and high-yield chemical reactions.

Chemical Reactions Analysis

Types of Reactions

3’‘,4’'-Di-O-p-coumaroylafzelin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various esters and ethers depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a model compound for studying polyphenolic chemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular antioxidant defense mechanisms and its ability to modulate signaling pathways involved in inflammation.

    Medicine: Explored for its potential therapeutic effects in preventing and treating chronic diseases such as cardiovascular diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties.

Mechanism of Action

The mechanism of action of 3’‘,4’'-Di-O-p-coumaroylafzelin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3’‘,4’'-Di-O-p-coumaroylafzelin can be compared with other similar polyphenolic compounds such as:

The uniqueness of 3’‘,4’'-Di-O-p-coumaroylafzelin lies in its specific esterification pattern, which may confer distinct biological activities and health benefits compared to other similar compounds.

Properties

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)34(48)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6+,17-7+/t20-,34+,35-,38-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHWAEFAOBGGBH-GLRBGJJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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